molecular formula C12H8N2O2S B3733684 2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol

2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No. B3733684
M. Wt: 244.27 g/mol
InChI Key: FOMUOFIOAMORQM-UHFFFAOYSA-N
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Description

“2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol” is a complex organic compound that contains several functional groups and rings, including a phenol group, a thiophene ring, and an oxadiazole ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The oxadiazole ring is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol” can be analyzed based on its constituent functional groups and rings. Oxadiazoles can occur in four different isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The specific isomer in this compound is 1,2,4-oxadiazole . Further analysis would require more specific data or computational chemistry tools .


Chemical Reactions Analysis

The chemical reactivity of “2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol” can be inferred from the reactivity of its constituent functional groups and rings. For instance, the phenol group is acidic and can undergo reactions typical of alcohols and phenols. The thiophene ring is aromatic and can participate in electrophilic aromatic substitution reactions . The oxadiazole ring can also participate in various chemical reactions .

properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-9-5-2-1-4-8(9)12-13-11(14-16-12)10-6-3-7-17-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMUOFIOAMORQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 3
2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 4
2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 5
2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 6
2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol

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